NB-598 (hydrochloride)

Vue d'ensemble

Description

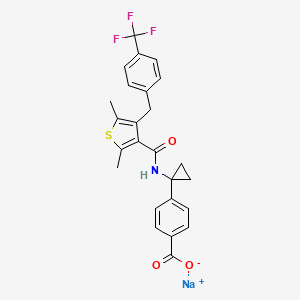

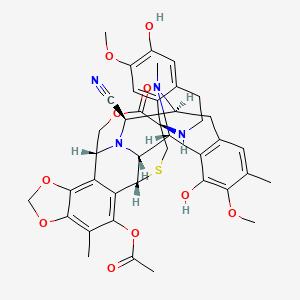

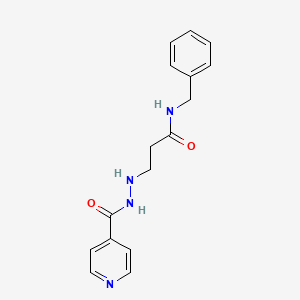

NB-598 hydrochloride is a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway . It suppresses triglyceride biosynthesis through the farnesol pathway . NB-598 hydrochloride is also a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

NB-598 is a benzylamine derivative that was screened out from synthetic compounds . It competitively inhibits squalene epoxidase with respect to squalene . The Ki value for it was 0.68 nM .Molecular Structure Analysis

NB-598 hydrochloride has a complex molecular structure with the formula C27H32ClNOS2 . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

NB-598 hydrochloride is a selective inhibitor of squalene epoxidase . It does not inhibit 2, 3-oxido-squalene cyclase . It competitively inhibits squalene epoxidase with respect to squalene .Physical And Chemical Properties Analysis

NB-598 hydrochloride is a powder with a molecular weight of 486.13 . It is soluble in DMSO and EtOH with gentle warming, but insoluble in water . The chemical name is (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride .Applications De Recherche Scientifique

Electrochemical Processes at the Nanoscale

NB-598 hydrochloride's applications in scientific research are expansive, spanning across various fields. For instance, the nanoscale electrochemical processes of molecules like NB have been thoroughly studied using techniques such as electrochemical tip-enhanced Raman spectroscopy (EC-TERS). This approach is pivotal for gaining insights into redox behaviors and charge transfer mechanisms at the nanoscale, offering detailed chemical information that is instrumental in fields like electrocatalysis, energy storage, and biological electron transfer (Kurouski, Mattei & Van Duyne, 2015).

Photolabile Groups in Polymer and Materials Science

Furthermore, the o-nitrobenzyl group (o-NB) has been widely utilized in polymer and materials science due to its photolabile nature. This group's ability to alter polymer properties through irradiation has been a subject of intense research, with applications in photodegradable hydrogels, thin film patterning, and the development of photocleavable bioconjugates (Zhao, Sterner, Coughlin & Théato, 2012).

Enhancement of Drug Dissolution Rates

In pharmaceutical research, techniques like solid dispersion adsorbate (SDA) have been employed to enhance the dissolution of drugs such as nebivolol hydrochloride (NB). This process is crucial for improving the solubility and absorption rates of certain medications, thereby enhancing their therapeutic efficacy (Shah, Shah, Bhutani, Parikh & Mehta, 2015).

Extraction and Separation Processes

NB-598 hydrochloride also finds its relevance in the field of chemical extraction and separation. Studies have explored the extraction of elements like niobium (Nb) using carriers such as tributyl phosphate, highlighting the membrane-based separation techniques for elements in various mediums (Campderrós & Marchese, 2000).

Resource Recovery and Environmental Science

The compound's applications extend to environmental science and resource recovery, such as in the hydrothermal treatment of materials like Nd–Fe–B sintered permanent magnets for efficient recovery of rare-earth resources (Itakura, Sasai & Itoh, 2006).

Safety And Hazards

NB-598 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, avoid breathing mist, gas or vapours, and contact with skin, eyes and clothing .

Propriétés

IUPAC Name |

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H/b8-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXQLZXORYGXJN-WVLIHFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599492 | |

| Record name | (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NB-598 (hydrochloride) | |

CAS RN |

136719-25-0 | |

| Record name | (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)

![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)

![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)

![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)